4-Benzyl-3-thiosemicarbazide

Description

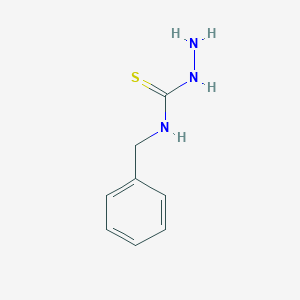

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-benzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUHAVBRPABTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158639 | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13431-41-9 | |

| Record name | 4-Benzylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13431-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzyl-3-thiosemicarbazide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-3-thiosemicarbazide, a derivative of thiosemicarbazide, represents a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and a detailed exploration of its emerging biological activities. Drawing from established research on thiosemicarbazides and their derivatives, this document elucidates the potential of this compound as a precursor for novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Methodologies for its synthesis and characterization are detailed, providing a foundational understanding for researchers in drug discovery and development.

Introduction: The Thiosemicarbazide Scaffold in Medicinal Chemistry

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered significant attention in the scientific community for their wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticonvulsant, and anticancer properties[1]. The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells[2].

This compound, with its benzyl substituent, offers a unique combination of a flexible linker and an aromatic moiety, providing a foundation for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this compound, aiming to provide a detailed technical resource for its scientific exploration.

Chemical Structure and Physicochemical Properties

This compound is a white to pale cream crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁N₃S | |

| Molecular Weight | 181.26 g/mol | |

| CAS Number | 13431-41-9 | [3] |

| Melting Point | 127-131 °C | [4] |

| Appearance | White to pale cream crystals or crystalline powder | [4] |

| Solubility | Insoluble in water | |

| IUPAC Name | 3-amino-1-benzylthiourea | [4] |

The structure of this compound features a benzyl group attached to the N4 position of the thiosemicarbazide core. This structure allows for a range of intermolecular interactions, including hydrogen bonding through the amine and thioamide groups, which are crucial for its crystal packing and interactions with biological targets.

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂", fontcolor="#202124"]; N1 [label="NH", fontcolor="#202124"]; C8 [label="C", shape=doublecircle]; S1 [label="S", shape=doublecircle]; N2 [label="NH", fontcolor="#202124"]; N3 [label="NH₂", fontcolor="#202124"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1; N1 -- C8; C8 -- S1 [style=double]; C8 -- N2; N2 -- N3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,0!"]; N1 [pos="2.87,0!"]; C8 [pos="3.87,0!"]; S1 [pos="4.87,0.87!"]; N2 [pos="4.87,-0.87!"]; N3 [pos="5.87,-0.87!"]; }

Caption: 2D Chemical Structure of this compound.Synthesis and Characterization

Synthetic Pathway

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in organic chemistry. A common and efficient method involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the synthesis of this compound, benzyl isothiocyanate is the key starting material.

start [label="Benzyl Isothiocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Hydrazine Hydrate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Nucleophilic Addition\nin Ethanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> process; reagent -> process; process -> product; }

Caption: General synthetic workflow for this compound.Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl isothiocyanate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: The product, this compound, will precipitate out of the solution as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

This method is generally high-yielding and provides a product of good purity. The causality behind this experimental choice lies in the high nucleophilicity of hydrazine and the electrophilic nature of the isothiocyanate carbon, leading to a rapid and clean reaction.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of a thiosemicarbazide is characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (NH and NH₂) | 3100-3400 | Multiple, often broad, bands |

| C-H stretch (aromatic) | 3000-3100 | Sharp, medium intensity bands |

| C-H stretch (aliphatic) | 2850-2960 | Sharp, medium intensity bands |

| C=S stretch (thioamide) | 1100-1300 | Strong to medium intensity band |

| C-N stretch | 1350-1450 | Medium to strong intensity bands |

| Aromatic C=C stretch | 1450-1600 | Multiple sharp bands |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the adjacent NH) around δ 4.5-5.0 ppm.

-

NH Protons: Broad singlets at varying chemical shifts, typically downfield, corresponding to the NH and NH₂ groups. The exact positions are dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.

-

Thioamide Carbon (C=S): A characteristic downfield signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

-

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic fragments of the thiosemicarbazide core.

Biological Activities and Therapeutic Potential

The biological significance of this compound primarily stems from its role as a precursor to a wide array of biologically active thiosemicarbazones. However, the thiosemicarbazide moiety itself can exhibit biological effects.

Antimicrobial Activity

Thiosemicarbazide derivatives are known to possess antibacterial and antifungal properties[1]. The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes, leading to the disruption of metabolic pathways. The benzyl group in this compound can enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. Studies on various thiosemicarbazide derivatives have shown activity against a range of pathogenic bacteria and fungi[5][6].

Anticancer Activity

The anticancer potential of thiosemicarbazides and their derivatives is a significant area of research. They are known to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells[7]. By chelating the iron cofactor of this enzyme, thiosemicarbazones can effectively halt cell proliferation. Furthermore, some thiosemicarbazones have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species. The structural features of this compound make it an attractive starting point for the design of novel anticancer agents.

Enzyme Inhibition

Beyond ribonucleotide reductase, thiosemicarbazones derived from this compound have the potential to inhibit other metalloenzymes. For instance, various thiosemicarbazones have been identified as potent inhibitors of tyrosinase, carbonic anhydrase, and cholinesterases[3][8][9]. The thiosemicarbazide moiety can coordinate with the metal ions in the active sites of these enzymes, leading to their inhibition.

compound [label="this compound\nDerivative (Thiosemicarbazone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Metalloenzyme\n(e.g., Tyrosinase, Carbonic Anhydrase)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; active_site [label="Active Site with\nMetal Ion (e.g., Cu²⁺, Zn²⁺)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of\nEnzymatic Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> active_site [label="Chelation of\nMetal Ion"]; active_site -> enzyme [style=invis]; enzyme -> inhibition [label="Leads to"]; }

Caption: Proposed mechanism of enzyme inhibition by thiosemicarbazone derivatives.Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily for the preparation of thiosemicarbazones and various heterocyclic compounds.

Formation of Thiosemicarbazones

The most common reaction of this compound is its condensation with aldehydes and ketones to form the corresponding 4-benzyl-3-thiosemicarbazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The resulting thiosemicarbazones are often crystalline solids and serve as the final active compounds or as intermediates for further synthesis.

Synthesis of Heterocycles

The thiosemicarbazide backbone is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones[3]. These heterocyclic systems are prevalent in many pharmaceutically active compounds.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry due to its structural features and its role as a key building block for a diverse range of biologically active compounds. While direct studies on its biological activities are limited, the extensive research on its thiosemicarbazone derivatives highlights its immense potential. Future research should focus on the detailed biological evaluation of this compound itself and the continued exploration of its derivatives as potential therapeutic agents. The development of novel antimicrobial and anticancer drugs based on this scaffold remains a promising avenue for drug discovery.

References

- Bąk, A., et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 26(11), 3187. [Link]

- Gül, H. İ., et al. (2024). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Letters in Drug Design & Discovery, 21(1), 1-12. [Link]

- Khan, I., et al. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega, 8(5), 4967–4979. [Link]

- Molla, M. E., Abser, M. N., & Islam, M. M. (2015). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 38(2), 31-42. [Link]

- Rezayan, A. H., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 11(3), 833–843. [Link]

- Suvarapu, L. N., & Baek, S. O. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. Journal of Chemistry, 2017, 1-7. [Link]

- Wujec, M., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(11), 3465. [Link]

- Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone. International Journal of Organic Chemistry, 7(2), 83-90. [Link]

- Bîcu, E., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes.

- Rajendran, N., et al. (2019). Biological evaluation of copper(II) complexes on N(4)−substituted thiosemicarbazide derivatives and diimine co-ligands using DNA interaction, antibacterial and in vitro cytotoxicity. Journal of Coordination Chemistry, 72(5-7), 1046-1064. [Link]

- Singh, P., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]

Sources

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. juniv.edu [juniv.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone [scirp.org]

- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 8. journalijar.com [journalijar.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyl-3-thiosemicarbazide

Introduction: Unveiling a Key Pharmaceutical Intermediate

4-Benzyl-3-thiosemicarbazide is a sulfur and nitrogen-containing organic compound that serves as a pivotal intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors.[1][2][3] The thiosemicarbazide scaffold is a well-established pharmacophore, and derivatives built upon this core structure are extensively investigated for a wide array of biological activities.[4][5] These activities span antifungal, antibacterial, antiviral, and anticancer properties.[4][6]

A thorough understanding of the fundamental physicochemical properties of this compound is therefore not merely academic; it is a critical prerequisite for its effective handling, characterization, and derivatization in any research and development pipeline. This guide provides a comprehensive overview of its chemical identity, structural features, physical properties, synthesis, and reactivity, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Molecular Structure

The unique properties and reactivity of this compound stem from its distinct molecular architecture, which combines a flexible benzyl group with a reactive thiosemicarbazide core.

Key Identifiers:

-

IUPAC Name: 3-amino-1-benzylthiourea[1] or 1-amino-3-benzylthiourea[3]

-

SMILES: NNC(=S)NCC1=CC=CC=C1[1]

The structure features three key functional domains:

-

The Benzyl Group (C₆H₅CH₂-): A phenyl ring attached to a methylene bridge. This non-polar, aromatic moiety significantly influences the compound's solubility and can engage in π-π stacking or hydrophobic interactions in larger molecular complexes.

-

The Thiourea Core (-NH-C(=S)-NH-): This is the central reactive unit. The thiocarbonyl group (C=S) is a key hydrogen bond acceptor and a reactive center.

-

The Hydrazine Moiety (-NH-NH₂): The terminal amino group of the hydrazine component is nucleophilic and is the primary site for reactions such as condensation with aldehydes and ketones to form thiosemicarbazones.[8][9]

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds. [10]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1.0 equivalent) in a suitable alcohol solvent (e.g., isopropanol or ethanol, ~10 mL per mmol of isothiocyanate).

-

Reaction Initiation: To the stirred solution, add hydrazine hydrate (50-80% solution, 2.0 equivalents) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Progression: Stir the resulting mixture at ambient temperature for 3-5 hours. A white or off-white precipitate will typically form as the reaction progresses.

-

Product Isolation: Upon completion (monitored by TLC), isolate the solid product via vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold isopropanol or ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, this compound.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical validation step.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, which is typically expected to be ≥98%. [1]* Melting Point Analysis: A sharp melting point range (e.g., 128-130 °C) is indicative of high purity. [11]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups. Expected characteristic peaks for thiosemicarbazides include:

-

~3400-3100 cm⁻¹: N-H stretching vibrations (from NH and NH₂ groups). [8][12] * ~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the benzylic -CH₂-).

-

~1600 cm⁻¹: C=C aromatic ring stretching and N-H bending. [8] * ~750-850 cm⁻¹: C-S stretching vibrations. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation.

-

¹H-NMR (in DMSO-d₆): Expected signals would include a multiplet for the aromatic protons (~7.2-7.4 ppm), a singlet or doublet for the benzylic CH₂ protons, and distinct, exchangeable signals for the three N-H protons (NH₂, NH). [12] * ¹³C-NMR (in DMSO-d₆): A characteristic signal for the thiocarbonyl carbon (C=S) is expected at the downfield end of the spectrum (~178-182 ppm). Signals for the aromatic carbons and the benzylic carbon would also be present. [9][13]

-

Reactivity, Stability, and Applications

Stability and Storage

Commercial suppliers note that this compound is stable under recommended storage conditions. [3][14]To ensure its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, kept away from strong oxidizing agents. [3]

Chemical Reactivity and Role as an Intermediate

The primary value of this compound lies in its utility as a synthetic building block. The terminal hydrazine -NH₂ group is readily condensed with aldehydes or ketones to form the corresponding thiosemicarbazones. [8][9][15]This reaction is fundamental to accessing a vast library of biologically active compounds.

Caption: Role of this compound as a precursor.

Thiosemicarbazones derived from this intermediate are known to be excellent chelating agents, forming stable complexes with various metal ions through their sulfur and nitrogen donor atoms. [6][16]This chelating ability is often linked to their mechanism of biological action.

Biological Significance and Applications

While this compound itself is primarily an intermediate, the thiosemicarbazone derivatives synthesized from it are at the forefront of drug discovery research. [2]The broader class of thiosemicarbazides and their derivatives has demonstrated significant potential as:

-

Antimicrobial Agents: Exhibiting activity against various strains of bacteria and fungi. [4]* Antiviral Compounds: Including activity against HIV. [4]* Antitubercular Agents: Showing promise against Mycobacterium tuberculosis. [8][12]* Anticancer Therapeutics: Demonstrating cytotoxic effects against various cancer cell lines. [4][5]* Antiparasitic Agents: Investigated for diseases like Chagas disease. [10] The benzyl group in the parent molecule can be strategically modified or retained to modulate the lipophilicity and steric profile of the final active compounds, allowing for fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a foundational molecule in medicinal chemistry. Its well-defined physicochemical properties—a stable, crystalline solid with a melting point of 127-131 °C, insolubility in water, and predictable spectroscopic signatures—make it a reliable and versatile synthetic intermediate. The true power of this compound is realized upon its conversion to a diverse range of thiosemicarbazones, which continue to be a rich source of lead compounds in the quest for novel therapeutics. A firm grasp of the core principles outlined in this guide is essential for any scientist aiming to leverage the full potential of this valuable chemical building block.

References

- PubChem. (n.d.). Benzaldehyde Thiosemicarbazone.

- PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-.

Sources

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 13431-41-9 [chemicalbook.com]

- 3. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 13431-41-9 [m.chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniv.edu [juniv.edu]

- 10. mdpi.com [mdpi.com]

- 11. This compound [oakwoodchemical.com]

- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]

- 13. journalijar.com [journalijar.com]

- 14. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. mdpi.com [mdpi.com]

4-Benzyl-3-thiosemicarbazide molecular weight and formula

An In-Depth Technical Guide to 4-Benzyl-3-thiosemicarbazide: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate belonging to the thiosemicarbazide class of compounds. Characterized by a benzyl group attached to the N4 position, this molecule serves as a fundamental building block in synthetic organic and medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of a wide array of thiosemicarbazones, which are extensively investigated for their diverse and potent biological activities. This guide provides a comprehensive overview of the core molecular properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in drug discovery and development, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its identity is unequivocally established by its molecular formula, weight, and CAS registry number. The key physicochemical properties are summarized below, providing essential data for researchers in experimental design and execution.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁N₃S | [1][2][3] |

| Molecular Weight | 181.26 g/mol | [2][3] |

| CAS Number | 13431-41-9 | [2][3] |

| IUPAC Name | 3-amino-1-benzylthiourea | [1] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 127-131 °C | [1][2] |

| Solubility | Insoluble in water | [2][4] |

| Predicted Boiling Point | 320.4 ± 35.0 °C | [2] |

| Predicted Density | 1.220 ± 0.06 g/cm³ | [2] |

Synthesis and Purification

The synthesis of 4-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient pathway to this compound involves the nucleophilic addition of hydrazine to benzyl isothiocyanate. This reaction is mechanistically straightforward: the terminal nitrogen of hydrazine, being a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful formation of a precipitate upon reaction and its subsequent characterization confirm the reaction's outcome.

Materials:

-

Benzyl isothiocyanate

-

Hydrazine hydrate (64-65% solution)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 equivalent) in ethanol (approx. 5-10 mL per gram of isothiocyanate). Begin stirring the solution at room temperature.

-

Nucleophilic Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. Causality Note: A slight molar excess of hydrazine ensures the complete consumption of the isothiocyanate starting material. The reaction is often exothermic; using an ice bath to maintain the temperature below 30-40 °C is advisable to prevent side reactions.

-

Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. The product, this compound, is typically insoluble in the ethanolic solution and will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol followed by cold distilled water. Causality Note: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.

-

Drying: Dry the purified product under vacuum or in a desiccator. The yield is typically high for this reaction.

-

Purification (Optional): If further purification is needed, the product can be recrystallized from hot ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating confirmation of the molecular structure.

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~4.6 ppm: Doublet, 2H (benzylic -CH₂- protons).Broad signals: Variable shifts for the three N-H protons (-NH- and -NH₂), which may exchange with solvent. |

| ¹³C NMR | ~180-185 ppm: Thiocarbonyl carbon (C=S).~127-138 ppm: Signals for the aromatic carbons.~45-50 ppm: Benzylic carbon (-CH₂-). |

| IR (Infrared) | 3100-3400 cm⁻¹: N-H stretching vibrations (multiple bands for NH and NH₂).~3030 cm⁻¹: Aromatic C-H stretching.~1600 cm⁻¹: N-H bending vibration.~1500-1550 cm⁻¹: C=S stretching vibration (can be coupled). |

| Mass Spec. (MS) | [M]+• at m/z 181.07: Corresponding to the monoisotopic mass of C₈H₁₁N₃S. |

| Purity (HPLC) | A single major peak indicating ≥98% purity is typical for commercial-grade material.[1] |

Applications in Research and Drug Development

The primary significance of this compound is its function as a versatile synthetic intermediate.[1][4] It is rarely the final active molecule but rather a key precursor to a class of compounds with profound biological importance: thiosemicarbazones.

Synthesis of Biologically Active Thiosemicarbazones

Thiosemicarbazones are synthesized via a straightforward condensation reaction between a thiosemicarbazide and an aldehyde or ketone.[5][6] The lone pair of electrons on the terminal primary amine (-NH₂) of this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, which is followed by dehydration to form a Schiff base (C=N bond).

This reaction allows for immense molecular diversity, as a vast library of aldehydes and ketones can be used to generate novel thiosemicarbazone derivatives. The resulting N,N,S tridentate ligand system in thiosemicarbazones is known to chelate essential metal ions in biological systems, a key mechanism behind their bioactivity.[7]

General Reaction Pathway

Caption: General synthesis of thiosemicarbazones from this compound.

Spectrum of Biological Activity

Thiosemicarbazide derivatives and their resultant thiosemicarbazones are a cornerstone of medicinal chemistry research due to their broad spectrum of pharmacological activities.[8] Studies have demonstrated that derivatives possess:

-

Antimicrobial and Antifungal Activity: They are effective against various strains of bacteria and fungi.[9]

-

Antitubercular Activity: Specific derivatives have shown high efficacy against mycobacterial strains.[5]

-

Antiviral Activity: The thiosemicarbazone scaffold is present in some antiviral compounds.

-

Anticancer Activity: Many thiosemicarbazones exhibit potent cytotoxic activity against various cancer cell lines.

-

Antiparasitic Activity: Derivatives have been investigated as agents against parasites responsible for diseases like Chagas disease and malaria.[9][10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined molecular properties and straightforward synthesis make it readily accessible for research. Its true value is realized in its conversion to a myriad of thiosemicarbazone derivatives, which continue to be a rich source of lead compounds in the development of new therapeutics against a wide range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important molecular scaffold in their scientific endeavors.

References

- This compound. Oakwood Chemical. [Link]

- Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex.

- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone... and Its Cd(II) Complex. MDPI. [Link]

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). [Link]

- Preparation of thiosemicarbazides.

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide.

- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

- In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [Link]

- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides.... Jahangirnagar University. [Link]

Sources

- 1. L10920.06 [thermofisher.com]

- 2. This compound CAS#: 13431-41-9 [m.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 13431-41-9 [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Blueprint to Therapeutic Innovation

Thiosemicarbazide derivatives represent a versatile class of compounds with a rich history in medicinal chemistry.[1] Their significance stems from a broad spectrum of biological activities, including potent anticancer, antibacterial, and antiviral properties.[2][3] The therapeutic potential of these molecules is intimately linked to their three-dimensional structure, which dictates their ability to interact with biological targets.[4] X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture, providing an essential roadmap for rational drug design and the optimization of lead compounds.[5][6] This guide, intended for researchers and professionals in drug development, offers an in-depth exploration of the crystal structure analysis of thiosemicarbazide derivatives, from the foundational principles to the practical nuances of experimental execution and data interpretation. By understanding the solid-state properties of these compounds, we can unlock their full therapeutic potential and pave the way for the next generation of innovative medicines.

Part 1: The Genesis of a Crystal - Synthesis and Crystallization Strategies

The journey of crystal structure analysis begins with the synthesis of the thiosemicarbazide derivative and the subsequent growth of high-quality single crystals. The synthetic pathways to these compounds are well-established, typically involving the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[1] The true artistry, however, lies in coaxing these molecules to arrange themselves into a perfectly ordered, crystalline lattice suitable for X-ray diffraction.

Causality in Solvent Selection: A Deliberate Choice

The choice of solvent is a critical determinant in the success of crystallization. It is not merely a medium for dissolution but an active participant in the crystallization process, influencing solubility, nucleation, and crystal growth. For thiosemicarbazide derivatives, a solvent in which the compound is moderately soluble is often ideal. Oversaturation in a highly soluble solvent tends to yield a profusion of small, unusable crystals, while a solvent in which the compound is sparingly soluble may hinder crystallization altogether. Methanol and ethanol are frequently employed due to their ability to engage in hydrogen bonding, which can compete with and modulate the intermolecular interactions between the thiosemicarbazide molecules, promoting slow and orderly crystal growth.[7]

Methodologies for Crystal Growth: A Practical Approach

Several techniques can be employed to grow single crystals of thiosemicarbazide derivatives. The selection of a particular method is often empirical, and multiple approaches may need to be explored.

Experimental Protocol: Slow Evaporation

-

Preparation of a Saturated Solution: Dissolve the purified thiosemicarbazide derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at room temperature or with gentle heating to achieve a clear, saturated, or near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with a few small holes or with parafilm with needle punctures. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. Avoid disturbing the vial during this period.

Experimental Protocol: Vapor Diffusion

-

Inner Vial Preparation: Prepare a concentrated solution of the thiosemicarbazide derivative in a small, open vial.

-

Outer Vial Preparation: Place the inner vial inside a larger, sealed vial (the "outer chamber") containing a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

Diffusion: The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Incubation and Monitoring: As with slow evaporation, store the setup in a vibration-free location and monitor for crystal growth.

Part 2: Illuminating the Invisible - The X-ray Diffraction Experiment

Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction to collect the data that will reveal their molecular structure. This process involves mounting the crystal, collecting the diffraction pattern, and processing the raw data.

From Crystal to Diffractometer: A Delicate Operation

The selected crystal must be carefully mounted on the goniometer head of the diffractometer. This is a delicate procedure that requires a steady hand and a microscope.

Experimental Protocol: Crystal Mounting and Data Collection

-

Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. An ideal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a data collection strategy that ensures a complete and redundant dataset is collected. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) and their standard uncertainties.

Part 3: From Data to Discovery - Structure Solution and Refinement

The processed diffraction data provides the raw material for solving and refining the crystal structure. This is a computational process that transforms the diffraction pattern into a three-dimensional model of the molecule.

The Path to the Initial Model: Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure. For small molecules like thiosemicarbazide derivatives, direct methods, as implemented in programs like SHELXT, are highly effective.

Workflow: Structure Solution and Refinement

Caption: Workflow for crystal structure solution, refinement, and analysis.

Polishing the Diamond: Structure Refinement

The initial model from structure solution is a rough approximation. Structure refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically performed using least-squares methods, as implemented in programs like SHELXL, often within a graphical user interface like Olex2.

Experimental Protocol: Structure Refinement in Olex2

-

Initial Model Inspection: Open the initial solution file (.res) in Olex2. The initial electron density map will show peaks corresponding to the atoms in the structure.

-

Atom Assignment: Based on chemical knowledge, assign the appropriate atom types (C, N, S, O, etc.) to the electron density peaks.

-

Isotropic Refinement: Perform an initial round of isotropic refinement, where the thermal motion of each atom is modeled as a sphere.

-

Anisotropic Refinement: For non-hydrogen atoms, switch to anisotropic refinement, which models the thermal motion as an ellipsoid, providing a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Disorder and Twinning: Be vigilant for signs of disorder (atoms occupying multiple positions) or twinning (multiple crystal lattices intergrown), which may require more advanced refinement strategies.

-

Convergence: The refinement is considered complete when the R-factor (a measure of the agreement between the observed and calculated structure factors) is low (typically < 5% for good quality data) and the residual electron density map is flat.

Part 4: Deciphering the Code - Analysis of the Crystal Structure

A solved and refined crystal structure is a treasure trove of information. A thorough analysis reveals not only the molecular geometry but also the intricate network of intermolecular interactions that govern the crystal packing.

The Language of Bonding: Molecular Geometry

The primary output of a crystal structure analysis is the precise determination of bond lengths, bond angles, and torsion angles. These parameters provide invaluable insights into the electronic structure and conformation of the thiosemicarbazide derivative.

| Parameter | Typical Range for Thiosemicarbazones | Significance |

| C=S Bond Length | 1.64 - 1.71 Å | Indicates the degree of double bond character. |

| C-N (Thioamide) | 1.32 - 1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| N-N (Hydrazine) | 1.37 - 1.40 Å | Reflects the electronic environment of the hydrazine linkage. |

| C=N (Imine) | 1.27 - 1.30 Å | Confirms the formation of the Schiff base. |

The Supramolecular Symphony: Intermolecular Interactions

The way in which molecules pack in the crystal is determined by a delicate balance of intermolecular forces. For thiosemicarbazide derivatives, hydrogen bonding and π-π stacking interactions are particularly important. These interactions not only stabilize the crystal lattice but can also influence the compound's physical properties, such as solubility and melting point.

Visualizing Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, we can identify regions of close intermolecular contacts.

Caption: The process of Hirshfeld surface analysis for visualizing intermolecular interactions.

Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Part 5: From Structure to Significance - The Impact on Drug Development

The detailed structural information obtained from X-ray crystallography is not merely an academic exercise; it has profound implications for drug development.

Structure-Activity Relationships (SAR): A Guiding Principle

By correlating the crystal structures of a series of thiosemicarbazide derivatives with their biological activities, researchers can establish structure-activity relationships (SAR).[4][8] This knowledge is crucial for guiding the design of new analogs with improved potency and selectivity. For instance, the conformation of the thiosemicarbazone backbone and the nature and position of substituents can significantly impact the compound's ability to bind to its target.[2]

The Challenge of Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical issue in the pharmaceutical industry.[9] Different polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can in turn affect the bioavailability and therapeutic efficacy of a drug.[10][11] Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs, ensuring the selection of the optimal solid form for drug development.

Conclusion: A Foundation for Future Discovery

The crystal structure analysis of thiosemicarbazide derivatives is a multifaceted process that integrates synthetic chemistry, crystallography, and computational analysis. The detailed structural insights gained from these studies are indispensable for understanding the fundamental properties of these important molecules and for advancing their development as therapeutic agents. As technology continues to evolve, with brighter X-ray sources and more powerful computational tools, the role of crystallography in drug discovery is set to become even more prominent. By continuing to explore the rich and diverse structural landscape of thiosemicarbazide derivatives, we can lay a solid foundation for the discovery of new and effective medicines.

References

- The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Journal of Molecular Structure.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.

- Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.

- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE.

- A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals.

- Protein Crystallography and Drug Discovery. Moodle@Units.

- alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. Mini Reviews in Medicinal Chemistry.

- Cytotoxicity and structure-activity relationships of four α-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone. ResearchGate.

- THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics.

- α-N-Heterocyclic Thiosemicarbazone Derivatives as Potential Antitumor Agents: A Structure-Activity Relationships Approach. ResearchGate.

- Survey on Semicarbazide and Thiosemicarbazide Derivatives. ResearchGate.

- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini. Research and Reviews: Journal of Chemistry.

- Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.

- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. IRIS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. migrationletters.com [migrationletters.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 11. The current role and evolution of X-ray crystallography in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Benzyl-3-thiosemicarbazide: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Benzyl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the thiosemicarbazide scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic features that are critical for the structural elucidation and characterization of this molecule.

Molecular Structure and Spectroscopic Rationale

The spectroscopic signature of a molecule is a direct consequence of its unique structural features. In this compound, the key functional groups that dictate its IR and NMR spectra are the benzyl group, the thiosemicarbazide backbone (including the thiocarbonyl group, C=S), and the various N-H bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum is expected to be dominated by absorptions arising from N-H, C-H, C=S, and aromatic C=C stretching and bending vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400-3100 | N-H stretching (NH and NH₂) | Strong, Broad | The presence of multiple N-H bonds leads to a broad absorption in this region. The primary amine (NH₂) may show two distinct bands corresponding to symmetric and asymmetric stretching. |

| 3100-3000 | Aromatic C-H stretching | Medium | Characteristic of the C-H bonds in the benzene ring. |

| 2950-2850 | Aliphatic C-H stretching (CH₂) | Medium | Arising from the methylene bridge of the benzyl group. |

| 1600-1450 | Aromatic C=C stretching | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| ~1550 | N-H bending | Medium | Bending vibration of the N-H bonds in the thiosemicarbazide moiety. |

| ~1250 | C=S stretching | Medium to Strong | The thiocarbonyl group is a key feature, though its absorption can be variable in intensity and position. |

| 770-730 and 710-690 | Aromatic C-H out-of-plane bending | Strong | The substitution pattern of the benzene ring (monosubstituted) gives rise to characteristic strong absorptions in this region. |

Experimental Protocol for IR Spectroscopy

A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

Methodology:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural assignment of this compound. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the protons attached to the nitrogen atoms. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the labile N-H protons, leading to broad signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.6 | Singlet (broad) | 1H | NH (adjacent to benzyl) | The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| ~8.0 | Singlet (broad) | 1H | NH (central) | Similar to the other NH proton, this signal is expected to be broad. |

| 7.4-7.2 | Multiplet | 5H | Aromatic C-H | The five protons of the monosubstituted benzene ring will give a complex multiplet in this region. |

| ~4.7 | Doublet | 2H | CH₂ | The methylene protons are coupled to the adjacent NH proton, resulting in a doublet. |

| ~4.5 | Singlet (broad) | 2H | NH₂ | The primary amine protons are often broad and may appear as a single broad peak. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~182 | C=S | The thiocarbonyl carbon is significantly deshielded and appears at a low field. |

| ~139 | Quaternary Aromatic C | The carbon atom of the benzene ring attached to the methylene group. |

| 129-127 | Aromatic C-H | The protonated carbons of the benzene ring. |

| ~48 | CH₂ | The methylene carbon of the benzyl group. |

Experimental Protocol for NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing the Structure and Spectroscopic Correlations

To better understand the relationship between the molecular structure and the expected spectroscopic data, a visual representation is invaluable.

Figure 1. Molecular structure of this compound with key spectroscopic correlations.

Conclusion

The structural characterization of this compound relies on a comprehensive analysis of its spectroscopic data. This guide provides a detailed prediction and interpretation of the key features in the IR, ¹H NMR, and ¹³C NMR spectra based on the well-understood spectroscopic behavior of analogous thiosemicarbazide derivatives. The provided protocols for data acquisition offer a standardized approach for researchers to obtain high-quality spectra for this and similar compounds. The combination of these spectroscopic techniques provides a self-validating system for confirming the identity and purity of this compound, which is essential for its application in drug discovery and development.

References

- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molecules. [Link][1]

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences. [Link]

- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science. [Link]

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. [Link]

- Synthesis and analytical applications of thiosemicarbazide deriv

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [Link]

- Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. Journal of Chemical and Pharmaceutical Research. [Link]

The 4-Benzyl-3-thiosemicarbazide Scaffold: Synthesis and Properties

An In-Depth Technical Guide to the Biological Activity Spectrum of 4-Benzyl-3-thiosemicarbazide and Its Derivatives

Thiosemicarbazides are a class of compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones, are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4] The biological potential of these compounds is often attributed to the presence of the thione (C=S) and imine (-N=CH-) groups, which are crucial for their chelating and reactive properties.[1][3]

Synthesis of this compound

The synthesis of this compound is a foundational step. While various methods exist, a common and efficient approach involves the reaction of benzyl isothiocyanate with hydrazine hydrate. This reaction leverages the nucleophilic nature of hydrazine to attack the electrophilic carbon of the isothiocyanate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from benzyl isothiocyanate and hydrazine hydrate.

Materials:

-

Benzyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve a specific molar equivalent of benzyl isothiocyanate in ethanol.

-

Nucleophilic Addition: While stirring the solution, slowly add a slight molar excess of hydrazine hydrate dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.

-

Precipitation & Isolation: After reflux, allow the reaction mixture to cool to room temperature. A white or off-white solid precipitate of this compound will form. Further cooling in an ice bath can enhance precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

The following diagram illustrates the synthetic workflow.

Caption: A flowchart of the synthesis and purification process.

The Crucial Conversion: From Thiosemicarbazide to Bioactive Thiosemicarbazone

While this compound is the core building block, its potent biological activities are most prominently expressed in its thiosemicarbazone derivatives. These are typically synthesized through a condensation reaction between the thiosemicarbazide and various aldehydes or ketones.[3][5] This reaction forms an imine (-N=CH-) linkage, which is critical for the molecule's pharmacological effects. The resulting thiosemicarbazone possesses a planar structure that facilitates intercalation with biological macromolecules and a tridentate ligand system (NNS or ONS donors) that allows for the chelation of metal ions, a key aspect of its mechanism of action.[1][6]

Caption: Key pathways for thiosemicarbazone-induced cancer cell death.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 3-Methoxybenzaldehyde TSC | MCF-7 (Breast) | 2.821 ± 0.008 | [7] |

| 3-Methoxybenzaldehyde TSC | B16-F0 (Melanoma) | 2.904 ± 0.013 | [7] |

| 4-Nitrobenzaldehyde TSC | EAC (Ascites) | 3.832 ± 0.014 | [7] |

| 4-Chlorobenzoyl TSC | B16F10 (Melanoma) | 0.7 | [8] |

| 4-Bromobenzoyl TSC | B16F10 (Melanoma) | 0.9 | [8] |

| (Note: TSC denotes Thiosemicarbazone) |

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. [9]It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. [10]

Experimental Protocol: MTT Assay

Objective: To determine the IC₅₀ value of a thiosemicarbazone derivative on a cancer cell line.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, A549). [9]* Complete cell culture medium (e.g., DMEM with 10% FBS). [9]* Phosphate-Buffered Saline (PBS).

-

Test compound (thiosemicarbazone derivative) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS, filter sterilized). [11]* Solubilization solution (e.g., DMSO, acidified isopropanol). [12]* 96-well microtiter plates.

-

Microplate reader (absorbance at 570-590 nm). Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of ~7.5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate. [11]Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only). [9]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. [11]Incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals. [9]5. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well. [11]6. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [11]Measure the absorbance at a wavelength of 590 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi. [4][13][14]The presence of the thiosemicarbazide moiety is often crucial for these properties. [1]

Mechanism of Action

The antimicrobial action is believed to stem from several mechanisms:

-

Enzyme Inhibition: The compounds can inhibit essential microbial enzymes, disrupting metabolic pathways.

-

Cell Wall Synthesis Disruption: They may interfere with the synthesis of the bacterial or fungal cell wall, leading to cell lysis.

-

Metal Chelation: By chelating essential metal ions, they can deprive microbes of necessary cofactors for enzymatic reactions.

Quantitative Data: Antibacterial Activity

Antimicrobial activity is commonly assessed using the disk diffusion method, where the diameter of the zone of inhibition around a disk impregnated with the compound is measured. [15][16]

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Benzylmethyl-4-methyl-TSC | E. coli | 16 | [16][17] |

| Benzylmethyl-4-methyl-TSC | K. pneumoniae | 14 | [16][17] |

| Benzylmethyl-4-methyl-TSC | S. epidermidis | 13 | [17] |

(Note: Data at a disc potency of 100 µg/mL)

Protocol: Disk Diffusion Assay for Antibacterial Susceptibility

The disk diffusion (Kirby-Bauer) test is a standardized method for assessing the susceptibility of bacteria to antimicrobial agents. [15][16]

Experimental Protocol: Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of a thiosemicarbazone derivative.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli). [14]* Mueller-Hinton Agar (MHA) plates. [18]* Sterile cotton swabs.

-

Sterile blank paper disks (6 mm diameter).

-

Test compound solution of known concentration (e.g., in DMSO).

-

Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control. [16]* Sterile forceps.

-

Incubator (35-37°C). [15] Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending 4-5 well-isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). [15][18]2. Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. [18]Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth. [18]3. Disk Application: Allow the plate to dry for 5-10 minutes. Using sterile forceps, place a blank disk impregnated with the test compound onto the agar surface. Gently press the disk to ensure complete contact. Also place a standard antibiotic disk (positive control) and a DMSO-impregnated disk (negative control). [15]4. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a caliper. [18]The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Antiviral Activity

The antiviral properties of thiosemicarbazides and their derivatives have been recognized for decades. [19]They have shown activity against a range of viruses, including Dengue virus. [19][20]

Mechanism of Action

The primary antiviral mechanism is thought to be the inhibition of viral replication. This can occur at various stages of the viral life cycle, such as:

-

Inhibition of Viral Enzymes: Thiosemicarbazones can target and inhibit key viral enzymes necessary for replication, such as RNA-dependent RNA polymerase or proteases.

-

Metal Chelation: Similar to their other biological activities, chelation of metal ions can inactivate viral metalloenzymes. [19]* Post-Entry Inhibition: Studies on Dengue virus suggest that these compounds act at post-entry steps of the viral cycle, interfering with the replication machinery within the host cell. [21]

Evaluation of Antiviral Activity

Antiviral activity is often assessed in vitro using plaque reduction assays or by measuring the reduction of viral cytopathic effects (CPE) in cell culture. [20]The MTT assay can also be used to quantify cell survival after viral infection and treatment. [20]

Conclusion and Future Perspectives

This compound serves as a versatile and highly valuable scaffold for the synthesis of pharmacologically active thiosemicarbazone derivatives. These compounds exhibit a remarkable spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and antiviral agents. Their multimodal mechanism of action, often revolving around metal chelation and enzyme inhibition, makes them attractive candidates for combating drug-resistant pathogens and aggressive cancers.

Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity while minimizing toxicity. The exploration of metal complexes of these ligands could further amplify their therapeutic efficacy. [6]As our understanding of their molecular targets deepens, this compound and its progeny will undoubtedly remain a significant area of interest in the quest for novel therapeutics.

References

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.).

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (2025). MTT Proliferation Assay Protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. (2019).

- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.